Cas no 2229322-56-7 (4-{(tert-butoxy)carbonyl(propan-2-yl)amino}-2-methylbutanoic acid)
4-{(tert-butoxy)carbonyl(propan-2-yl)amino}-2-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-{(tert-butoxy)carbonyl(propan-2-yl)amino}-2-methylbutanoic acid
- 4-{[(tert-butoxy)carbonyl](propan-2-yl)amino}-2-methylbutanoic acid
- 2229322-56-7
- EN300-1883087
-
- Inchi: 1S/C13H25NO4/c1-9(2)14(8-7-10(3)11(15)16)12(17)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,16)
- InChI Key: FSGQMLLPJFPUBO-UHFFFAOYSA-N
- SMILES: O(C(N(C(C)C)CCC(C(=O)O)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 259.17835828g/mol
- Monoisotopic Mass: 259.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 66.8Ų
4-{(tert-butoxy)carbonyl(propan-2-yl)amino}-2-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1883087-1g |
4-{[(tert-butoxy)carbonyl](propan-2-yl)amino}-2-methylbutanoic acid |
2229322-56-7 | 1g |
$1029.0 | 2023-09-18 | ||
| Enamine | EN300-1883087-5g |
4-{[(tert-butoxy)carbonyl](propan-2-yl)amino}-2-methylbutanoic acid |
2229322-56-7 | 5g |
$2981.0 | 2023-09-18 | ||
| Enamine | EN300-1883087-10g |
4-{[(tert-butoxy)carbonyl](propan-2-yl)amino}-2-methylbutanoic acid |
2229322-56-7 | 10g |
$4421.0 | 2023-09-18 | ||
| Enamine | EN300-1883087-0.05g |
4-{[(tert-butoxy)carbonyl](propan-2-yl)amino}-2-methylbutanoic acid |
2229322-56-7 | 0.05g |
$864.0 | 2023-09-18 | ||
| Enamine | EN300-1883087-0.1g |
4-{[(tert-butoxy)carbonyl](propan-2-yl)amino}-2-methylbutanoic acid |
2229322-56-7 | 0.1g |
$904.0 | 2023-09-18 | ||
| Enamine | EN300-1883087-0.25g |
4-{[(tert-butoxy)carbonyl](propan-2-yl)amino}-2-methylbutanoic acid |
2229322-56-7 | 0.25g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1883087-0.5g |
4-{[(tert-butoxy)carbonyl](propan-2-yl)amino}-2-methylbutanoic acid |
2229322-56-7 | 0.5g |
$987.0 | 2023-09-18 | ||
| Enamine | EN300-1883087-1.0g |
4-{[(tert-butoxy)carbonyl](propan-2-yl)amino}-2-methylbutanoic acid |
2229322-56-7 | 1g |
$1029.0 | 2023-06-03 | ||
| Enamine | EN300-1883087-2.5g |
4-{[(tert-butoxy)carbonyl](propan-2-yl)amino}-2-methylbutanoic acid |
2229322-56-7 | 2.5g |
$2014.0 | 2023-09-18 | ||
| Enamine | EN300-1883087-5.0g |
4-{[(tert-butoxy)carbonyl](propan-2-yl)amino}-2-methylbutanoic acid |
2229322-56-7 | 5g |
$2981.0 | 2023-06-03 |
4-{(tert-butoxy)carbonyl(propan-2-yl)amino}-2-methylbutanoic acid Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-{(tert-butoxy)carbonyl(propan-2-yl)amino}-2-methylbutanoic acid
4-{(tert-butoxy)carbonyl(propan-2-yl)amino}-2-methylbutanoic Acid: A Comprehensive Overview
The compound with CAS No. 2229322-56-7, commonly referred to as 4-{(tert-butoxy)carbonyl(propan-2-yl)amino}-2-methylbutanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The name itself is a testament to its complex structure, with key functional groups such as the tert-butoxy moiety, carbonyl group, and propan-2-yl substituent playing pivotal roles in its chemical behavior.
Recent studies have highlighted the importance of this compound in the synthesis of bioactive molecules. Researchers have explored its role as an intermediate in the construction of peptide analogs and other biologically relevant compounds. The presence of the tert-butoxy carbonyl (Boc) group makes it a valuable reagent in peptide synthesis, where it serves as a protecting group for amino acids. This functionality has been extensively utilized in solid-phase peptide synthesis (SPPS), a technique that revolutionized the field of organic chemistry.
The structural versatility of this compound is further exemplified by its ability to participate in various chemical transformations. For instance, the propan-2-yl substituent introduces steric hindrance, which can influence reaction pathways and selectivity. This aspect has been leveraged in the design of novel catalysts and chiral auxiliaries, enhancing the efficiency of asymmetric synthesis processes. Recent advancements in catalytic asymmetric synthesis have demonstrated how such substituents can be employed to achieve high enantioselectivity in complex molecule constructions.
In terms of pharmacological applications, this compound has shown promise as a precursor for drug candidates targeting various therapeutic areas. Its role as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive agents has been well-documented. Moreover, its ability to undergo metabolic transformations under physiological conditions makes it an attractive candidate for drug metabolism studies.
The synthesis of 4-{(tert-butoxy)carbonyl(propan-2-yl)amino}-2-methylbutanoic acid involves a series of well-established organic reactions. Key steps include the formation of the Boc protecting group via nucleophilic acyl substitution and subsequent alkylation or acylation reactions to introduce the propan-2-yl substituent. Recent optimizations in these reaction conditions have improved yields and reduced side reactions, making the synthesis more efficient and scalable.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of this compound. These methods provide critical insights into its molecular integrity and functional group distribution, ensuring its reliability as a reagent in various chemical processes.
In conclusion, 4-{(tert-butoxy)carbonyl(propan-2-yl)amino}-2-methylbutanoic acid stands out as a versatile molecule with significant implications in organic synthesis and pharmacology. Its unique structure, combined with recent advancements in synthetic methodologies and analytical techniques, positions it as a valuable tool for researchers across diverse disciplines.
2229322-56-7 (4-{(tert-butoxy)carbonyl(propan-2-yl)amino}-2-methylbutanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)